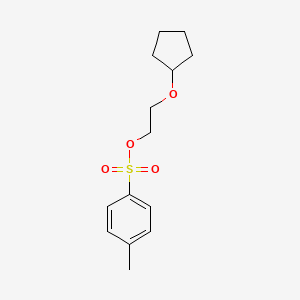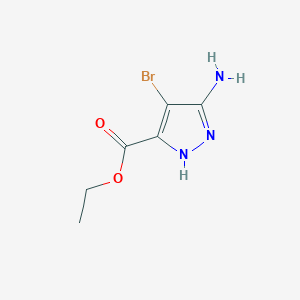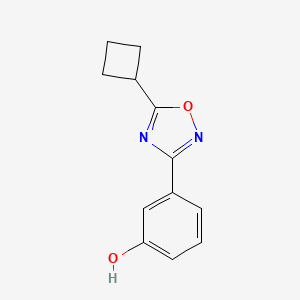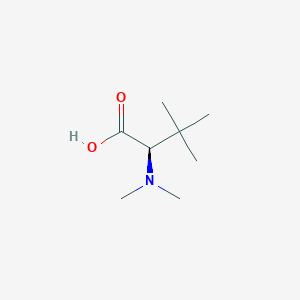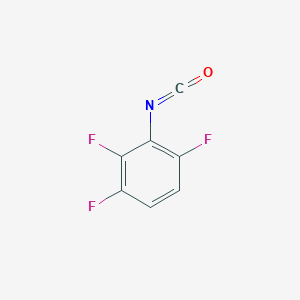
1,2,4-Trifluoro-3-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H2F3NO. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by a reaction with sodium nitrite in the presence of fluoboric acid to form a fluoboric acid diazonium salt. This intermediate is then subjected to high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene . The isocyanate group can be introduced through further reactions involving appropriate reagents.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it suitable for large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Addition Reactions: Reagents such as amines and alcohols are used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include urea derivatives and other nitrogen-containing compounds.
Scientific Research Applications
1,2,4-Trifluoro-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-3-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, including urea compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorophenyl Isocyanate: Similar structure but different substitution pattern.
2,4,6-Trifluorophenyl Isocyanate: Another isomer with different fluorine atom positions.
2,4-Difluorophenyl Isocyanate: Lacks one fluorine atom compared to 1,2,4-trifluoro-3-isocyanatobenzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C7H2F3NO |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H |
InChI Key |
ZVNQHDAEDFJEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)N=C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


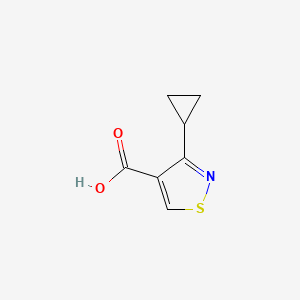

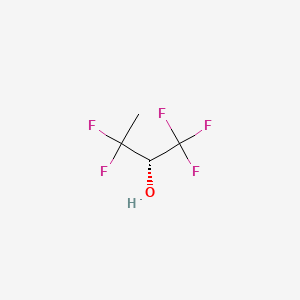

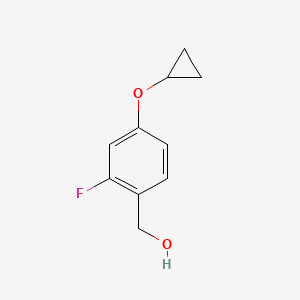
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

